molecular formula C11H12BrNO2 B2510552 N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide CAS No. 2459725-65-4

N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide

Cat. No. B2510552
CAS RN: 2459725-65-4
M. Wt: 270.126
InChI Key: LTSWQUCMHPPVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide” is a chemical compound. The name suggests that it contains a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring . The phenyl ring is connected to a prop-2-enamide group through a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with bromine, methoxy, and methyl groups, and an amide group attached to a prop-2-ene (or acrylate) moiety .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the bromine atom could be displaced in a nucleophilic substitution reaction . The double bond in the prop-2-ene moiety could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom and the methoxy group could potentially increase its molecular weight and polarity .

Scientific Research Applications

Metabolism and Biochemical Pathways

The compound N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide may be involved in various metabolic pathways. Studies have investigated the metabolism of similar compounds, revealing the formation of metabolites through pathways such as deamination, oxidation, and methylation. For instance, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats was examined, leading to the identification of multiple metabolites formed through pathways like deamination and subsequent reduction or oxidation (Kanamori et al., 2002).

Pharmacological Implications

Compounds with structural similarities to this compound have shown significant pharmacological activities. For example, radioiodinated N-(2-diethylaminoethyl)benzamide derivatives exhibited high melanoma uptake, indicating their potential in imaging and possibly treating melanoma (Eisenhut et al., 2000). Moreover, derivatives of glibenclamide, which shares structural motifs with the compound , have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities in rats, demonstrating the potential for managing diabetes and lipid disorders (Ahmadi et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. For example, it could be investigated as a potential precursor for the synthesis of other compounds, or its biological activity could be studied .

properties

IUPAC Name

N-(2-bromo-5-methoxy-4-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-4-11(14)13-9-6-10(15-3)7(2)5-8(9)12/h4-6H,1H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSWQUCMHPPVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)NC(=O)C=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.